(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Catalog No.
S1482510
CAS No.
56245-60-4
M.F
C8H16O5S
M. Wt
224.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)te...

CAS Number

56245-60-4

Product Name

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

IUPAC Name

(2S,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C8H16O5S

Molecular Weight

224.28 g/mol

InChI

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1

InChI Key

CHAHFVCHPSPXOE-HNEXDWKRSA-N

SMILES

CCSC1C(C(C(C(O1)CO)O)O)O

Synonyms

Ethyl 1-Thio-β-D-galactopyranoside; Ethyl 1-Deoxy-1-thio-β-D-galactopyranoside;

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

The exact mass of the compound (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, commonly designated as Ethyl β-D-thiogalactopyranoside (ETG), is a specialized synthetic thioalkyl derivative of galactose. For industrial and laboratory procurement, ETG serves a dual purpose: it acts as a potent, non-metabolizable inducer of β-galactosidase expression, and as a highly stable, selectively activatable thioglycoside donor in complex carbohydrate synthesis. Unlike the ubiquitous isopropyl analog (IPTG), ETG provides distinct physiochemical advantages in specific formulation environments, such as liquid nutrient media. Furthermore, its thioether linkage offers exceptional stability during orthogonal protecting group manipulations, making it a critical precursor for the stereoselective assembly of oligosaccharides and lectin-selective ligands [1].

Substituting ETG with the more common isopropyl analog (IPTG) or traditional O-glycosyl donors often leads to process failures in specialized applications. While IPTG is the industry benchmark for inducing β-galactosidase in solid agar media, it exhibits suboptimal induction efficiency in liquid nutrient media, leading to weak signal generation in liquid chromogenic assays [1]. In synthetic applications, replacing the ethyl thioglycoside with standard galactosyl halides (e.g., galactosyl bromide) compromises the stability of the donor during multi-step protective group manipulations. Furthermore, traditional donors frequently suffer from poor stereocontrol during glycosylation, yielding difficult-to-separate mixtures of α and β anomers, whereas ETG can be selectively activated to yield exclusively the desired stereoisomer [2].

Phase-Specific Enzyme Induction Efficiency in Liquid Media

In the formulation of chromogenic media for bacterial detection, the choice of inducer significantly impacts assay sensitivity. While IPTG is highly effective in solid media, Ethyl β-D-thiogalactopyranoside demonstrates superior induction of β-galactosidase in liquid nutrient media. Formulations utilizing ETG ensure robust enzyme expression, allowing for rapid and distinct colorimetric differentiation of target pathogens (e.g., Enterobacteriaceae) from background flora [1].

Evidence DimensionPhase-specific induction suitability
Target Compound DataOptimal induction in liquid nutrient media
Comparator Or BaselineIPTG (Optimal for solid media only)
Quantified DifferenceETG provides robust induction in liquid media where IPTG underperforms
ConditionsLiquid chromogenic media formulation for bacterial detection

Buyers formulating liquid diagnostic assays must procure ETG to ensure reliable enzyme induction and prevent false-negative results.

Stereoselectivity in Complex Glycosylation Reactions

The utility of ETG as a glycosyl donor is highlighted by its exceptional stereocontrol during oligosaccharide synthesis. In comparative glycosylation studies with GlcNAc acceptors, activation of the substituted ethyl thiogalactoside (using NIS-TfOH) produced exclusively the α-anomer in high yields. In contrast, the use of a standard galactosyl bromide donor under comparable activation conditions (AgOTf) resulted in a low-yield mixture of both α and β anomers [1].

Evidence DimensionAnomeric selectivity (α/β ratio)
Target Compound DataExclusive formation of the α-anomer (100% stereoselectivity)
Comparator Or BaselineGalactosyl bromide (Yields a low-yield α/β mixture)
Quantified DifferenceComplete stereocontrol for ETG vs. mixed anomers for the bromide donor
ConditionsGlycosylation of GlcNAc acceptors with NIS-TfOH activation

Procurement of ETG is essential for synthetic chemists who require strict stereocontrol to avoid costly and time-consuming purification of anomeric mixtures.

Orthogonal Stability During Multi-Step Synthesis

Thioglycosides are highly valued for their stability across a wide range of chemical conditions. Ethyl β-D-thiogalactopyranoside can withstand extensive protective group manipulations—such as benzoylation, isopropylidenation, and tethering—without premature cleavage of the anomeric thioether bond. This orthogonal stability allows ETG to be carried through multiple synthetic steps as a latent glycosyl donor, a strategy that is impossible with highly reactive, easily hydrolyzed O-glycosyl donors [1].

Evidence DimensionAnomeric bond stability
Target Compound DataStable during orthogonal protecting group manipulations
Comparator Or BaselineO-glycosyl donors (e.g., halides, trichloroacetimidates)
Quantified DifferenceETG remains intact during multi-step synthesis, whereas O-glycosyl donors degrade prematurely
ConditionsMulti-step oligosaccharide synthesis and protecting group manipulation

Enables highly convergent synthesis of complex carbohydrates, reducing overall material waste and lowering long-term procurement costs for multi-step projects.

Liquid Chromogenic Media Formulation

ETG is the preferred inducer for liquid-based diagnostic media (e.g., for Salmonella or coliform detection) due to its superior β-galactosidase induction efficiency in liquid phases compared to IPTG [1].

Stereoselective Oligosaccharide Synthesis

Utilized as a highly reliable glycosyl donor in the synthesis of complex carbohydrates and lectin-selective ligands, where strict α-anomeric stereocontrol is required to avoid complex purifications [2].

Convergent Carbohydrate Assembly

Ideal for multi-step synthetic pathways requiring a latent glycosyl donor that can withstand extensive orthogonal protecting group manipulations before selective activation [3].

XLogP3

-0.9

LogP

-1.51 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 1-thio-beta-D-galactopyranoside

Dates

Last modified: 09-19-2023

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